REACTION_CXSMILES
|
[C:1](#[N:6])C/C=C/C.[C:7](#[N:12])[CH2:8]/[CH:9]=[CH:10]\[CH3:11].[C:13](#[N:18])CCC=C>>[CH:1]#[N:6].[C:13](#[N:18])[CH2:11][CH2:10][CH2:9][CH2:8][C:7]#[N:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C\C=C\C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C\C=C/C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC=C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after distillative removal
|
Name
|
|
Type
|
product
|
Smiles
|
C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC#N)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |